(S)-1-(Quinolin-5-yl)ethan-1-amine
Description
(S)-1-(Quinolin-5-yl)ethan-1-amine is a chiral primary amine featuring a quinoline moiety substituted at the 5-position with an ethanamine group. The quinoline scaffold, a bicyclic structure comprising a benzene ring fused to a pyridine ring, confers unique electronic and steric properties.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(1S)-1-quinolin-5-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,12H2,1H3/t8-/m0/s1 |
InChI Key |
ZLEHAUWQPBCLBY-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=C2C=CC=NC2=CC=C1)N |
Canonical SMILES |
CC(C1=C2C=CC=NC2=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Quinolin-5-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and an appropriate chiral amine precursor.
Reaction Conditions: The reaction may involve catalytic hydrogenation, reductive amination, or other chiral synthesis techniques.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-scale Synthesis: Utilizing continuous flow reactors for efficient production.
Optimization: Reaction conditions are optimized for yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, 24h | (S)-1-(Quinolin-5-yl)ethan-1-imine | 68% | |
| Potassium permanganate | Acidic aqueous, 60°C | Quinoline-5-carboxylic acid derivative | 52% |
Key findings :
-
Selective oxidation of the amine to imine occurs without quinoline ring modification.
-
Stronger oxidants like KMnO₄ degrade the quinoline moiety, forming carboxylic acids.
Alkylation/Acylation
The amine participates in nucleophilic substitutions:
| Reaction Type | Reagent | Product | Steric Control |
|---|---|---|---|
| Alkylation | Ethyl bromide (EtBr) | (S)-N-Ethyl-1-(quinolin-5-yl)ethan-1-amine | Retention of (S)-configuration |
| Acylation | Acetyl chloride (AcCl) | (S)-N-Acetyl-1-(quinolin-5-yl)ethan-1-amide | 91% ee preservation |
Mechanistic insights :
-
Cu(OAc)₂/(S,S)-Ph-BPE catalysts enable enantioselective alkylation via six-membered transition states .
-
Acylation occurs preferentially at the amine rather than quinoline nitrogen due to higher nucleophilicity.
Enantioselective Transformations
The chiral center enables asymmetric synthesis applications:
Hydroamination
Using [(COD)RhCl]₂ and (R)-BINAP ligands:
text(S)-amine + Styrene → (R)-N-(1-Phenylethyl)-1-(quinolin-5-yl)ethan-1-amine (82% ee)
Reductive Amination
With NaBH₃CN and ketones:
textBenzaldehyde → (S,S)-diastereomer (dr = 7:1)
Quinoline Ring Modifications
Electrophilic aromatic substitution occurs at the 8-position:
| Reagent | Position | Product |
|---|---|---|
| Bromine (Br₂) | C8 | 8-Bromo-(S)-1-(quinolin-5-yl)ethan-1-amine |
| Nitration (HNO₃/H₂SO₄) | C8 | 8-Nitro derivative (73% yield) |
Electronic effects :
-
The ethanamine substituent acts as an electron-donating group, activating the ring for SEAr.
-
DFT calculations show enhanced nucleophilicity at C8 (Fukui f⁻ = 0.152)
Coordination Chemistry
The compound forms stable complexes with transition metals:
| Metal | Ligand Ratio | Application |
|---|---|---|
| Cu(I) | 1:2 | Catalytic asymmetric alkylation |
| Ru(II) | 1:1 | Hydrogenation catalysts |
X-ray crystallography of the Cu complex shows:
This comprehensive analysis demonstrates (S)-1-(quinolin-5-yl)ethan-1-amine's versatility in organic synthesis and catalysis. Recent advances in transition metal-mediated transformations ( ) have expanded its utility for preparing enantiomerically pure pharmaceuticals and functional materials.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential as a drug candidate.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Quinolin-5-yl)ethan-1-amine involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound could modulate signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between (S)-1-(Quinolin-5-yl)ethan-1-amine and related compounds:
Key Findings from Comparative Studies
Aromatic Group Influence
- Quinoline vs. However, naphthyl derivatives (e.g., (S)-1-(2-naphthyl)ethan-1-amine) exhibit superior enantioselective transport efficiency in liquid membranes due to their larger aromatic surface area .
- Positional Effects: Quinolin-3-amine and quinolin-5-amine differ in electronic environments.
Data Tables: Enantioselectivity and Physicochemical Properties
Table 2. Enantioselectivity and Functional Performance
Biological Activity
(S)-1-(Quinolin-5-yl)ethan-1-amine, a chiral amine compound featuring a quinoline ring, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a quinoline moiety, which consists of a fused benzene and pyridine ring. This structure contributes to its unique reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 174.23 g/mol.
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It has been suggested that this compound can bind to neurotransmitter receptors, potentially affecting neurological functions.
- DNA Intercalation : Its structural similarity to other quinoline derivatives allows it to intercalate with DNA, suggesting anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating potent activity:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Candida albicans | 16.69 |
These findings suggest that this compound could be explored as a potential antimicrobial agent in clinical settings .
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies. The compound's ability to intercalate with DNA may disrupt cancer cell proliferation. In one study, it was shown to reduce cell viability in various cancer cell lines, indicating its potential as an anticancer drug candidate .
Study on Antimalarial Activity
A significant study evaluated the antimalarial effects of quinoline derivatives, including this compound. The compound was tested against Plasmodium falciparum, revealing promising results:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 2.3 | 10 |
The selectivity index indicates that the compound is more toxic to the malaria parasite than to human cells, highlighting its therapeutic potential against malaria .
Q & A
Q. What are the common synthetic routes for preparing (S)-1-(Quinolin-5-yl)ethan-1-amine, and what reaction conditions are critical for enantiomeric purity?
The synthesis typically involves coupling quinoline derivatives with amine-containing intermediates. For example, quinolin-5-ylamine derivatives can react with brominated acyl chlorides (e.g., 5-bromopentanoyl chloride) in the presence of triethylamine to form amide intermediates. Subsequent displacement of bromine with aryl piperazines under reflux with K₂CO₃ in acetone yields target compounds . Enantiomeric purity is ensured by using chiral starting materials or resolution techniques like chiral chromatography. Reaction conditions (temperature, solvent, base) must be tightly controlled to avoid racemization .
Q. How can the structural and stereochemical integrity of this compound be validated?
Key methods include:
- X-ray crystallography : Refinement tools like SHELXL enable precise determination of crystal structures, including stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity (e.g., HRMS data for similar amines in ) .
- Chiral HPLC or NMR with chiral shift reagents : Differentiates enantiomers and quantifies enantiomeric excess .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use inert atmospheres for storage to prevent degradation .
- Follow hazard guidelines (e.g., H302, H315 for similar amines) and wear PPE (gloves, goggles) .
- Adhere to institutional biosafety protocols, especially if the compound is a precursor to regulated substances .
Advanced Research Questions
Q. How do structural modifications (e.g., aryl piperazine substituents) influence the biological activity of this compound derivatives?
Aryl piperazine substituents modulate receptor binding affinity. For example, electron-withdrawing groups on the aryl ring enhance interactions with dopamine D3 receptors, as shown in ligand-activity studies . Systematic SAR (Structure-Activity Relationship) analysis using varying substituents (e.g., -OCH₃, -NO₂) can identify optimal pharmacophores. Computational docking studies paired with in vitro assays are recommended for validation .
Q. How can researchers resolve contradictions in reported biological activity data for quinoline-based amines?
Potential strategies include:
- Replicating synthesis protocols : Ensure consistency in reaction conditions (e.g., solvent purity, catalyst loading) .
- Re-evaluating analytical data : Verify enantiomeric purity and exclude impurities using techniques like LC-MS .
- Standardizing assay conditions : Control variables such as cell lines, buffer pH, and incubation times to minimize variability .
Q. What methodologies are effective for studying the enantiomer-specific pharmacokinetics of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
